[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The name systematically describes the structural features: the 4-methoxy-2-pyridinyl portion identifies the substituted pyridine ring, the methyl group indicates the methylene bridge, the methylamine portion describes the terminal amine functionality, and dihydrochloride specifies the salt form with two hydrochloric acid molecules.
The molecular formula of the compound is C8H12N2O·2HCl, with a molecular weight of 225.12 grams per mole. The structural identification reveals a pyridine ring system with a methoxy group positioned at the 4-position, creating an electron-rich aromatic system. The 2-position of the pyridine ring carries a methyl substituent that serves as a bridge to the methylamine functionality, creating an extended molecular framework with multiple sites for potential chemical interactions.
The three-dimensional structure of the compound features a planar pyridine ring with the methoxy group extending perpendicular to the ring plane due to the tetrahedral geometry around the oxygen atom. The methylene bridge provides flexibility in the molecular conformation, while the methylamine group can adopt various orientations depending on the chemical environment and potential hydrogen bonding interactions. This structural complexity contributes to the compound's versatility in different chemical contexts and its potential for forming diverse intermolecular interactions.
Historical Development in Heterocyclic Amine Chemistry
The development of compounds like this compound is rooted in the historical evolution of heterocyclic chemistry, which began with the early discoveries of pyridine itself. Pyridine was first isolated by Thomas Anderson in 1849 from the products of high-temperature heating of animal bones, marking the beginning of systematic research into nitrogen-containing aromatic heterocycles. The subsequent determination of pyridine's structure by Wilhelm Körner and James Dewar established the foundational understanding that would enable the development of more complex derivatives.
The progression from simple pyridine to substituted derivatives followed the development of general aromatic substitution chemistry in the late nineteenth and early twentieth centuries. Arthur Rudolf Hantzsch's synthesis of pyridine derivatives in 1881 provided the first systematic approach to creating functionalized pyridine compounds, establishing methodologies that would influence synthetic strategies for decades. The Hantzsch synthesis demonstrated that complex pyridine derivatives could be constructed through multi-component reactions, opening pathways to compounds with diverse substitution patterns.
The specific development of methoxy-substituted pyridines required advances in aromatic substitution chemistry and protective group strategies. The incorporation of methoxy groups at specific positions on the pyridine ring demands careful control of reaction conditions and selectivity, as the electron-rich nature of methoxy substituents can influence subsequent chemical transformations. The synthesis of compounds bearing both methoxy and amine functionalities represents a more recent achievement in synthetic organic chemistry, requiring sophisticated strategies to manage the different chemical reactivities of these functional groups.
Modern developments in heterocyclic amine chemistry have been driven by the pharmaceutical industry's need for diverse molecular libraries and the materials science community's interest in functional organic compounds. The creation of compounds like this compound reflects the current state of synthetic chemistry, where multiple functional groups can be precisely positioned on heterocyclic scaffolds to achieve specific molecular properties and biological activities.
Position Within Pyridine Derivative Classification Systems
This compound occupies a specific position within the broader classification systems used to organize pyridine derivatives. The compound belongs to the class of substituted pyridines that contain both electron-donating and electron-accepting substituents, creating a balanced electronic environment that influences both chemical reactivity and physical properties. Within this class, it represents a subset of compounds that feature alkoxy substitution combined with aminoalkyl side chains, a combination that provides unique opportunities for molecular recognition and binding interactions.
The systematic classification of pyridine derivatives typically considers multiple structural features including the nature and position of substituents, the presence of additional functional groups, and the overall molecular architecture. This compound can be classified as a 2,4-disubstituted pyridine derivative, where the 4-position bears a methoxy group and the 2-position carries a methylaminomethyl substituent. This substitution pattern places it within a well-studied class of compounds known for their ability to participate in hydrogen bonding and coordinate with metal centers.
| Classification Category | Compound Features | Related Compounds |
|---|---|---|
| Substituted Pyridines | 2,4-disubstituted pattern | (4-Methoxypyridin-2-yl)methanamine |
| Heterocyclic Amines | Primary and tertiary amine groups | 2-(4-Methoxypyridin-2-yl)ethylamine |
| Methoxy Heterocycles | Electron-donating alkoxy substituent | 4-Methoxy-2-methylpyridine |
| Dihydrochloride Salts | Enhanced stability and solubility | Various amine hydrochloride derivatives |
The compound's position within pyridine derivative classification systems is further defined by its electronic properties and chemical behavior. The methoxy group at the 4-position increases electron density on the pyridine ring, making it more nucleophilic and enhancing its basicity compared to unsubstituted pyridine. The methylaminomethyl substituent at the 2-position provides additional basic sites and hydrogen bonding capabilities, creating a compound with multiple interaction modes. This combination of electronic and structural features places the compound in a unique category of multifunctional heterocyclic derivatives that bridge the gap between simple aromatic compounds and complex molecular recognition systems.
The classification of this compound also considers its relationship to other members of the pyridine family, including simpler derivatives like (4-Methoxypyridin-2-yl)methanamine and more complex structures incorporating additional heterocyclic rings or extended conjugation. Understanding these relationships is crucial for predicting chemical behavior and designing synthetic strategies for related compounds. The systematic classification framework provides chemists with tools to understand structure-activity relationships and guides the development of new compounds with desired properties.
Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-7-5-8(11-2)3-4-10-7;;/h3-5,9H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGBCDIRVBBQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridin-2-yl Aldehyde Derivatives
- Starting Materials : The aldehyde precursor (4-methoxy-2-pyridinyl)carboxaldehyde and methylamine.
- Reaction Medium : Typically methanol or another protic solvent.
- Base Addition : To maintain a basic environment and trap released hydrochloric acid, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used.
- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity and mild reducing properties, preventing over-reduction.
- Process : The aldehyde and methylamine react to form an imine intermediate in situ, which is then reduced by sodium cyanoborohydride to yield the secondary amine.
- Salt Formation : The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent.
This method benefits from mild conditions, high selectivity, and good yields, and is widely reported in patent literature.
One-Pot Reductive Amination
- Description : The one-pot technique involves sequential addition of reagents without isolation of intermediates.
- Advantages : Simplifies the process, reduces purification steps, and improves overall efficiency.
- Procedure : The aldehyde, methylamine, and reducing agent are combined in a single vessel under controlled conditions, with the reaction proceeding directly to the amine product.
- Solvent System : Methanol or a mixture with water or other protic solvents.
- Base Use : Tertiary amines to neutralize acid by-products.
This approach is particularly advantageous for scale-up and industrial synthesis.
Reaction Conditions and Optimization
Purification and Characterization
- Purification : Crystallization from suitable solvents (e.g., ethanol/ether mixtures) or chromatographic techniques.
- Characterization : Confirmed by NMR, IR, and mass spectrometry to verify the presence of the methoxy group, pyridine ring, and methylamine moiety.
- Yield : Typically ranges from 70% to 90% depending on the scale and reaction conditions.
Research Findings and Comparative Analysis
- Selectivity : Sodium cyanoborohydride provides superior selectivity for reductive amination compared to sodium borohydride, which may reduce aldehydes directly.
- Base Impact : Use of tertiary amines such as DABCO improves yields by neutralizing acid formed during imine formation and reduction steps.
- Solvent Effects : Methanol is preferred due to its protic nature, which stabilizes intermediates and facilitates reduction.
- One-Pot vs. Stepwise : One-pot synthesis reduces time and solvent use, with comparable or improved yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Stepwise Reductive Amination | (4-Methoxy-2-pyridinyl)aldehyde, methylamine, NaBH3CN, tertiary amine | Methanol | High purity, controlled steps | Longer process | 75–85 |
| One-Pot Reductive Amination | Same as above | Methanol | Faster, less handling | Requires precise control | 80–90 |
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Lead Compound Potential : Preliminary studies suggest that it may exhibit bioactivity that warrants further exploration as a lead compound in drug discovery.
-
Organic Synthesis
- Intermediate for Complex Molecules : It is utilized in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
- Synthetic Routes : Common synthetic routes involve the formation of the pyridine ring followed by substitution reactions to introduce functional groups.
-
Biological Studies
- Enzyme Inhibition Studies : The compound has been employed in studies assessing its ability to inhibit specific enzymes, which is crucial for understanding its pharmacological properties.
- Receptor Binding Studies : It is used in research focusing on receptor interactions, providing insights into its potential therapeutic effects.
-
Industrial Applications
- Agrochemicals : The compound is also explored for its applications in the production of agrochemicals, where its properties may enhance crop protection or growth.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
- Receptor Binding Affinity : Studies utilizing radiolabeled versions of the compound have demonstrated significant binding affinity to specific receptors, indicating its potential role as a therapeutic agent in neurological conditions.
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.
Mechanism of Action
The mechanism of action of [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other heterocyclic amine dihydrochlorides. Key examples include:
[(2-Isopropylpyrimidin-4-yl)methyl]amine Dihydrochloride (CAS 41832-28-4)
- Structure: Pyrimidine ring with an isopropyl group at the 2-position and an aminomethyl group at the 4-position.
- Molecular Formula : C₈H₁₄Cl₂N₃ (inferred from ).
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis.
- Key Difference : Pyrimidine vs. pyridine core, altering electronic properties and binding affinity .
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}methylamine Dihydrochloride
- Structure: Imidazole ring substituted with a 4-fluorophenyl group and methylaminomethyl.
- Molecular Formula : C₁₁H₁₃Cl₂FN₃ (from ).
- Applications : Likely explored in antifungal or anti-inflammatory agents.
- Key Difference : Imidazole ring introduces different hydrogen-bonding capabilities compared to pyridine .
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Physicochemical Properties
A comparison of key properties (where available):
*Calculated based on molecular formula.
Biological Activity
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 220.09 g/mol
- IUPAC Name : this compound
This compound is synthesized through the Mannich reaction, which involves the reaction of a pyridine derivative with formaldehyde and a primary amine, leading to the formation of a secondary amine.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Mannich bases, including those derived from pyridine structures. The compound has shown promising results in various in vitro assays against different cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.88 | |
| HepG2 (Liver Cancer) | 0.39 | |
| PC-3 (Prostate Cancer) | 0.46 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer therapeutics.
Antimicrobial Activity
Mannich bases have also been reported to possess antimicrobial properties. Studies indicate that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Neuropharmacological Effects
The compound's structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system. Preliminary studies indicate potential activity at:
- Dopamine D2 Receptors : Affinity studies show promising binding characteristics.
- Serotonin 5-HT3 Receptors : Potential antagonistic effects have been noted, which could be beneficial in treating nausea and anxiety disorders.
Structure-Activity Relationships (SAR)
Research into the SAR of Mannich bases indicates that modifications in the pyridine ring and substitution patterns significantly influence biological activity. Key findings include:
- The presence of electron-donating groups (like methoxy) enhances anticancer activity.
- The length and branching of alkyl chains attached to the amine nitrogen can modulate receptor affinity and selectivity.
Case Study 1: Anticancer Evaluation
A study conducted on a series of Mannich bases derived from 4-methoxypyridine demonstrated that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The most active compounds exhibited IC values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Screening
In another investigation, [(4-Methoxy-2-pyridinyl)methyl]methylamine derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain derivatives inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride, and what factors critically influence reaction yield?
- Answer : Key methods include:
-
Nucleophilic substitution : Reacting 4-methoxy-2-(chloromethyl)pyridine with methylamine in polar solvents (e.g., ethanol) under basic conditions. Excess methylamine ensures complete substitution .
-
Reductive amination : Using a pyridinyl aldehyde precursor with methylamine and a reducing agent (e.g., sodium borohydride) in methanol .
-
Salt formation : Treating the free base with hydrochloric acid (gas or concentrated solution) to precipitate the dihydrochloride salt .
-
Critical factors : Solvent polarity (ethanol enhances nucleophilicity), temperature control (20–25°C avoids side reactions), and stoichiometric excess of methylamine (1.5–2 eq.) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- 1H/13C NMR : Confirm substituent positions on the pyridine ring (e.g., methoxy group at C4, methylamine at C2) via characteristic shifts (δ 3.8–4.2 ppm for OCH₃, δ 2.3–2.7 ppm for N-CH₃) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 183.1 (free base) and 255.6 (dihydrochloride) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .
- Elemental Analysis : Validate dihydrochloride stoichiometry (e.g., Cl⁻ content ~21.5%) .
Advanced Research Questions
Q. How can researchers resolve contradictory adsorption data observed in studies involving methylamine derivatives on mineral surfaces?
- Answer : Contradictions often arise from surface hydration states or pH variations. Methodological solutions include:
-
Controlled Pretreatment : Anneal mineral surfaces (e.g., kaolinite) at 300°C to standardize hydroxyl group density .
-
Computational Modeling : Use density functional theory (DFT) to calculate adsorption energies (e.g., −120 to −150 kJ/mol for Al-OH surfaces) and compare with experimental isotherms .
-
Cross-Validation : Pair quartz crystal microbalance (QCM) data with X-ray photoelectron spectroscopy (XPS) to correlate mass adsorption with chemical bonding .
Surface Type Adsorption Energy (kJ/mol) Preferred Technique References Al-OH (Kaolinite) −145 ± 10 QCM, DFT Si-O (Kaolinite) −110 ± 15 XPS
Q. What strategies optimize the enantiomeric purity of this compound during scale-up synthesis?
- Answer :
- Chiral Catalysis : Use (R)-BINOL-derived catalysts in asymmetric reductive amination to achieve >90% enantiomeric excess (ee) .
- Crystallization Control : Induce chiral resolution by adding (1S)-(+)-camphorsulfonic acid during salt formation .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real-time .
Q. How do researchers design experiments to evaluate the biological activity of [(4-Methoxy-2-pyridinyl)methyl]methylamine derivatives?
- Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LY341495) to measure affinity for mGluR receptors in transfected HEK293 cells .
- Kinetic Studies : Perform stopped-flow fluorescence to quantify association/dissociation rates (kₐₙ ≈ 10⁶ M⁻¹s⁻¹, kₒff ≈ 0.01 s⁻¹) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS (t₁/₂ > 60 min indicates suitability for in vivo studies) .
Data Contradiction Analysis
Q. Why might NMR and HPLC data conflict in purity assessments of this compound?
- Answer : Discrepancies arise from:
- Ion Pairing in HPLC : Charged dihydrochloride forms may co-elute with impurities under acidic mobile phases. Switch to ion-pair reagents (e.g., TFA) or HILIC columns .
- Solvent Artifacts in NMR : DMSO-d₆ can react with HCl, generating false peaks. Use D₂O with 0.1% TSP as an internal standard .
Methodological Recommendations
Q. What protocols mitigate byproduct formation during the synthesis of this compound?
- Answer :
- Stepwise Quenching : Add methylamine dropwise (0.5 mL/min) to avoid exothermic side reactions .
- Byproduct Trapping : Include molecular sieves (3Å) to adsorb excess HCl or water .
- Purification : Use preparative HPLC with a gradient elution (5→40% acetonitrile in 20 min) to isolate the dihydrochloride from N-oxide byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
